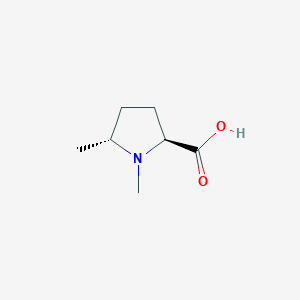
N-(naphthalen-1-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(naphthalen-1-yl)methanesulfonamide” is a chemical compound with the molecular formula C11H11NO2S . It is also known by registry numbers ZINC000000093595 .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods . The density functional theory (DFT) method is used to obtain the optimized structure .Chemical Reactions Analysis
The colorimetric sensing behavior of a related compound, N-(cyano(naphthalen-1-yl)methyl)benzamide, was attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism based on UV-Vis and NMR titration experiments in conjunction with density functional theory (DFT) calculations .Applications De Recherche Scientifique
1. Catalytic Applications
Naphthalene derivatives, including compounds similar to N-(naphthalen-1-yl)methanesulfonamide, have been studied for their role in catalysis. For instance, the steam reforming of methane over nickel-based catalysts was adversely affected by the presence of naphthalene, emphasizing its potential impact in catalytic processes (Laprune et al., 2017).
2. Material Science and Supramolecular Chemistry
Naphthalene diimides (NDIs), which share structural similarities with this compound, find extensive applications in supramolecular chemistry, sensors, and material science. They are used in host-guest complexes for molecular switching devices, ion-channels, and catalysis through anion-π interactions, showcasing their diverse applicability (Kobaisi et al., 2016).
3. Energy Production and Environmental Impact
Studies on the hydrogasification of naphthalene and its derivatives have provided insights into methane production and the environmental impact of aromatic compounds. These studies are crucial for understanding the chemical pathways in energy production and environmental pollution control (Nelson & Hüttinger, 1986).
4. Medicinal Chemistry and Bioimaging
In medicinal chemistry, naphthalene sulfonamide derivatives have been explored for their inhibitory effects on various enzymes, contributing to potential therapeutic applications. Additionally, their role in bioimaging and diagnostic procedures has been researched, demonstrating their utility in medical science (Akbaba et al., 2014).
5. Photophysical Studies
Naphthalene-based compounds, including sulfonamides, have been extensively studied for their photophysical properties. This research is pivotal in developing sensors, molecular probes, and materials with specific optical properties (Cerezo et al., 2001).
Mécanisme D'action
While the exact mechanism of action for “N-(naphthalen-1-yl)methanesulfonamide” is not available, a related compound, N-(naphthalen-1-yl)phenazine-1-carboxamide (NNPCN), has been studied for its inhibitory effects on Rhizoctonia solani . The mechanism of inhibition may be related to the cell wall structure, cell membrane damage, antioxidant activity, and metabolism .
Propriétés
IUPAC Name |
N-naphthalen-1-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-15(13,14)12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFJVGSCNHVIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53715-52-9 |
Source


|
| Record name | N-(1-NAPHTHYL)METHANESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502182.png)


![N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide](/img/structure/B2502186.png)
![N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502187.png)



![N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2502197.png)
![N~6~-(2,2-dimethoxyethyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2502198.png)
![3-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2502199.png)

![(3-Chloro-4-fluorophenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2502203.png)
